molecular formula C12H13N3O3 B2518570 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole CAS No. 1296225-25-6

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole

Cat. No.: B2518570
CAS No.: 1296225-25-6
M. Wt: 247.254
InChI Key: SUTMITQIBFMDDE-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a methyl group and a 2-(4-nitrophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-(4-nitrophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-pyrazole
  • 3-methyl-1-[2-(4-chlorophenoxy)ethyl]-1H-pyrazole
  • 3-methyl-1-[2-(4-bromophenoxy)ethyl]-1H-pyrazole

Uniqueness

3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the phenoxy group. The nitro group can undergo specific redox reactions, making this compound valuable for various applications in research and industry.

Properties

IUPAC Name

3-methyl-1-[2-(4-nitrophenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-4-2-11(3-5-12)15(16)17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTMITQIBFMDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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